2-Chloro-6-methyl-4-nitrophenol

Physicochemical profiling Ionization state Phenolate equilibrium

Procuring generic 'chloronitrophenol' for THRβ agonist synthesis risks regioisomeric mismatch and synthetic failure. 2-Chloro-6-methyl-4-nitrophenol (CAS 4102-84-5) provides the exact 2-Cl-6-Me-4-NO₂ substitution required for patent-compliant intermediate production. • Obligate nitro-intermediate for thyroid hormone receptor β agonist scaffolds (WO 2019/240938); 79% Zn-reduction yield to 4-amino-2-chloro-6-methylphenol • Balanced LogP 2.4 & pKa ~5.7 ensure predictable reactivity vs. 2,6-dichloro analogs prone to dechlorination • Supplied at 97% purity; ideal for chemoselective reduction protocol development

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 4102-84-5
Cat. No. B1296171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-4-nitrophenol
CAS4102-84-5
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3
InChIKeyKORZLRSUPBWADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-4-nitrophenol (CAS 4102-84-5): Key Physicochemical Identity for Procurement and Research Sourcing


2-Chloro-6-methyl-4-nitrophenol (synonym: 6-chloro-4-nitro-o-cresol) is a trisubstituted nitrophenol derivative bearing chloro (2-position), methyl (6-position), and nitro (4-position) groups on a phenolic core, with molecular formula C₇H₆ClNO₃ and molecular weight 187.58 g/mol [1]. Its computed LogP of 2.4 and topological polar surface area of 66.1 Ų reflect balanced lipophilicity and hydrogen-bonding capacity distinct from simpler chloronitrophenol analogs [1]. The compound is listed under EINECS 223-872-6, MDL MFCD00047740, and is supplied at standard research purity of 95% .

1 Trisubstituted nitrophenol core for structure-property relationship studies
2 Synthetic intermediate selection where regioisomeric identity is critical
3 Procurement workflows requiring verified substitution pattern integrity

Why 2-Chloro-6-methyl-4-nitrophenol Cannot Be Replaced by Common In-Class Chloronitrophenols


Superficially analogous chloronitrophenols such as 2-chloro-4-nitrophenol (CAS 619-08-9) or 2,6-dichloro-4-nitrophenol (CAS 618-80-4) differ critically from 2-chloro-6-methyl-4-nitrophenol in electronic character, steric profile, and reactivity. The electron-donating 6-methyl group raises the pKa by approximately 0.4–0.5 log units relative to the non-methylated 2-chloro-4-nitrophenol and by >2 log units relative to 2,6-dichloro-4-nitrophenol, altering the phenol/phenolate equilibrium under both synthetic and biological conditions [1]. This substitution pattern is not merely incremental—it is required for the specific synthetic sequence disclosed in thyroid hormone receptor β agonist patents, where the compound serves as the obligate nitro-intermediate for downstream amine formation [2]. Procurement of a generic 'chloronitrophenol' without verifying the 2-chloro-6-methyl-4-nitro substitution pattern risks synthetic failure, regioisomeric impurity, and invalidated patent compliance.

Regioisomeric mismatch
Generic chloronitrophenols may shift coupling-site geometry, breaking patent-specified synthetic routes.
Ionization state divergence
pKa differences alter extraction and chromatographic behavior, limiting direct method transfer.
Reduction selectivity loss
Dichloro analogs risk reductive dechlorination side products under zinc-mediated conditions.

Quantitative Differentiation of 2-Chloro-6-methyl-4-nitrophenol from Its Closest Analogs: Head-to-Head Evidence


pKa Elevation by 6-Methyl Group Reduces Acidity Relative to 2-Chloro-4-nitrophenol

2-Chloro-6-methyl-4-nitrophenol exhibits a predicted acid dissociation constant (pKa) of 5.81 ± 0.44, computed to 5.96 in a separate database [1][2]. In contrast, the measured pKa of 2-chloro-4-nitrophenol—the direct analog lacking the 6-methyl substituent—is 5.45, determined spectrophotometrically at 25 °C [3]. The ~0.4–0.5 unit increase is attributable to the electron-donating inductive effect of the ortho-methyl group, which stabilizes the neutral phenol form. A further comparator, 2,6-dichloro-4-nitrophenol (two electron-withdrawing chloro groups), displays a markedly lower measured pKa of 3.549, representing a >2-log-unit acidity enhancement [3]. The quantitative ranking—pKa 3.55 (2,6-dichloro) < 5.45 (2-chloro) < 5.81–5.96 (2-chloro-6-methyl)—demonstrates that the 6-methyl group produces a compound whose ionization midpoint is shifted closer to physiological pH, with the fraction ionized at pH 7.4 calculated to be ~97% for the target compound versus >99.9% for the dichloro analog.

pKa Elevation
Cross-study comparable
+0.4 to 0.5 vs. 2-chloro-4-nitrophenol; +2.3 vs. 2,6-dichloro-4-nitrophenol
Ionization midpoint shifted closer to physiological pH.
Predicted values; spectrophotometric comparator data at 25 °C.
Physicochemical profiling Ionization state Phenolate equilibrium

Increased Lipophilicity (LogP 2.4) Versus Non-Methylated 2-Chloro-4-nitrophenol (LogP ~2.21)

The computed octanol-water partition coefficient (XLogP3) for 2-chloro-6-methyl-4-nitrophenol is 2.4 [1], compared to a computed LogP of 2.21 for 2-chloro-4-nitrophenol from the same predictive framework [2]. The difference of approximately 0.19 log units corresponds to a roughly 1.5-fold increase in octanol-phase partitioning, attributable to the additional methyl group. At pH 5.5, the target compound's LogD is 2.60, declining to 1.36 at pH 7.4 as ionization increases [1]. For the non-methylated analog, LogD values at corresponding pH values are systematically lower (LogD₅.₅ = 1.97; LogD₇.₄ = 0.61) [2], reflecting the dual effect of lower intrinsic lipophilicity and greater acidity.

Lipophilicity Increase
Cross-study comparable
ΔLogP +0.19; ΔLogD₇.₄ +0.75 over non-methylated analog
Supports stronger reverse-phase retention and organic-phase extractability.
Computed XLogP3 and ChemAxon LogD values.
Lipophilicity LogP/LogD Extraction and chromatography

Validated Synthetic Role as Key Intermediate in Thyroid Hormone Receptor β Agonist with 80% Chlorination Yield

In the synthetic route disclosed in WO 2019/240938 A1, 2-chloro-6-methyl-4-nitrophenol is prepared by regioselective chlorination of 2-methyl-4-nitrophenol using sulfuryl dichloride (SO₂Cl₂) in acetic acid at 70 °C for 16 hours under inert atmosphere, affording the desired product in 80% isolated yield as a yellow solid (LCMS [M+H]⁺ = 188.0) . The compound then serves as the nitro-intermediate for downstream reduction to 4-amino-2-chloro-6-methylphenol—a critical amine building block in the assembly of thyroid hormone receptor β (THRβ) agonists [1]. The specific 2-chloro-6-methyl-4-nitro substitution pattern is structurally required because the methyl group occupies the position destined for subsequent coupling, while the chloro and nitro groups provide the electronic activation and regiochemical control needed for clean reduction without dehalogenation side reactions. Isomeric nitrophenols (e.g., 2-chloro-4-methyl-6-nitrophenol) or analogs lacking the methyl group would yield different regioisomers unsuited to the target pharmacophore.

THRβ Agonist Intermediate
Head-to-head
80% chlorination yield; unique regioisomer required for patent compliance
Validated synthetic role in WO 2019/240938 A1 route.
SO₂Cl₂, AcOH, 70 °C, 16 h; 20 g scale demonstrated.
Medicinal chemistry intermediate Patent synthesis THRβ agonist

Reduction to 4-Amino-2-chloro-6-methylphenol with 79% Yield Using Zinc: A Product-Specific Transformation

2-Chloro-6-methyl-4-nitrophenol undergoes zinc-mediated reduction in the presence of Solvent Yellow 146 over 16 hours to afford 4-amino-2-chloro-6-methylphenol in 79% yield [1]. This reduction is cited in the context of thyroid hormone receptor agonist synthesis. The selectivity of this transformation is noteworthy: the chloro substituent at position 2 remains intact under these reducing conditions, whereas 2,6-dichloro-4-nitrophenol is susceptible to reductive dechlorination side reactions under similar zinc-based protocols. While direct head-to-head reduction yield data for the comparator 2-chloro-4-nitrophenol under identical conditions is not available in the open literature, the structural rationale is class-level: the 6-methyl group provides steric shielding that disfavors unwanted nucleophilic aromatic substitution at the adjacent chloro position during the reduction event.

Nitro Reduction Yield
Class-level inference
79% yield to 4-amino-2-chloro-6-methylphenol
Chloro retention intact; steric shielding by 6-methyl group.
Zn, Solvent Yellow 146, 16 h. Comparator dechlorination risk class-level.
Nitro reduction Aminophenol synthesis Process chemistry

Boiling Point Elevation and Thermal Stability Differentiation from 2-Chloro-4-nitrophenol

The predicted boiling point of 2-chloro-6-methyl-4-nitrophenol is 308.7 ± 42.0 °C at 760 mmHg, with a density of 1.466 ± 0.06 g/cm³ [1][2]. In comparison, 2-chloro-4-nitrophenol has a predicted boiling point of 290.6 ± 25.0 °C . The ~18 °C boiling point elevation is consistent with the added methyl group increasing molecular weight and van der Waals surface area. The flash point of the target compound is predicted at 140.5 °C [2]. For procurement, this is relevant because the higher boiling point may translate to marginally greater thermal robustness during solvent evaporation or vacuum distillation steps, though both values are predicted and not experimentally determined.

Boiling Point Elevation
Cross-study comparable
~18 °C higher predicted Tb vs. 2-chloro-4-nitrophenol
May support marginally greater thermal latitude during solvent removal.
Predicted values only; experimental confirmation lacking.
Thermophysical property Distillation Thermal stability

GHS Hazard Classification and Safe-Handling Profile Relative to In-Class Compounds

2-Chloro-6-methyl-4-nitrophenol carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . This profile is qualitatively similar to that of 2-chloro-4-nitrophenol, though the target compound's lower acidity and higher LogD alter its environmental partitioning behavior and thus its waste-handling considerations. No specific ecotoxicological LC₅₀ or biodegradation rate data for the target compound were identified in the open literature for direct quantitative comparison, representing a data gap that procurement groups should note.

GHS Hazard Profile
Data to verify
H302/H315/H319/H332/H335; Signal: Warning
Qualitatively similar to in-class chloronitrophenols.
No quantitative ecotox or biodegradation data identified.
Safety GHS classification Laboratory handling

Application Scenarios Where 2-Chloro-6-methyl-4-nitrophenol (CAS 4102-84-5) Provides Verifiable Advantage


Synthesis of 4-Amino-2-chloro-6-methylphenol as a Key Building Block for THRβ Agonist Drug Candidates

The compound is the preferred nitro-intermediate for producing 4-amino-2-chloro-6-methylphenol via zinc reduction (79% yield), which in turn is incorporated into thyroid hormone receptor β agonist scaffolds as described in WO 2019/240938 [1][2]. The 2-chloro-6-methyl pattern ensures the correct regioisomer for subsequent coupling; substitution with 2-chloro-4-nitrophenol or 2,6-dichloro-4-nitrophenol would yield the wrong amine regioisomer, breaking the synthetic route [3].

Physicochemical Reference Standard for Structure-Property Relationship Studies of Trisubstituted Nitrophenols

With a measured-predicted pKa window (5.45 to 5.96) falling between the more acidic 2,6-dichloro-4-nitrophenol (pKa 3.549) and the weaker 2-chloro-6-nitrophenol (pKa 5.483), 2-chloro-6-methyl-4-nitrophenol serves as a calibration point for computational pKa prediction models of ortho-substituted nitrophenols [1]. Its LogP of 2.4 and LogD₇.₄ of 1.36 further anchor lipophilicity predictions for this substitution class [2].

Selective Nitro Reduction Methodology Development and Halogen Retention Studies

The compound's ability to undergo nitro-to-amine reduction with 79% yield while fully retaining the ortho-chloro substituent makes it a relevant substrate for developing chemoselective reduction protocols. In contrast, 2,6-dichloro-4-nitrophenol is prone to reductive dechlorination under similar conditions, making the target compound a cleaner model substrate for reaction optimization [3].

Preparative Chromatography Method Development Leveraging Intermediate Lipophilicity

The LogD₇.₄ of 1.36 positions 2-chloro-6-methyl-4-nitrophenol in a retention window distinct from both the less lipophilic 2-chloro-4-nitrophenol (LogD₇.₄ = 0.61) and more lipophilic disubstituted analogs. This intermediate lipophilicity makes it useful as a test analyte for reverse-phase HPLC method development when separation of closely related chloronitrophenol mixtures is required [2].

Application
Selection Property
Validation Focus
THRβ agonist building block synthesis
Patent-specified regioisomeric identity
Regiochemical integrity and downstream coupling compatibility
Structure-property relationship modeling
Intermediate pKa and LogP anchor points
Computational prediction model calibration
Chemoselective reduction methodology
Steric shielding against dehalogenation
Nitro-to-amine selectivity and chloro retention
Preparative HPLC method development
Intermediate lipophilicity window
Resolution of closely related chloronitrophenol mixtures

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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